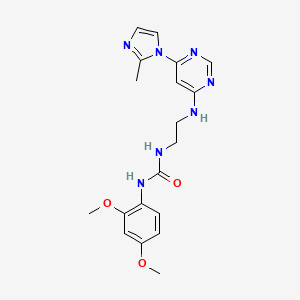

![molecular formula C12H12ClN5O2S2 B2784252 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide CAS No. 2034378-07-7](/img/structure/B2784252.png)

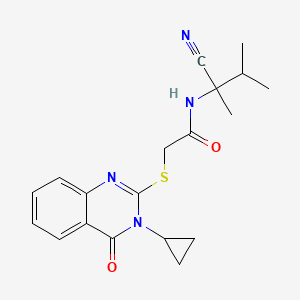

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives has been described in the literature . The process involves a Biginelli-like reaction using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Chemical Reactions Analysis

The chemical reactions involving triazolo[1,5-a]pyrimidine derivatives have been studied . For instance, the Biginelli-like reaction is a multicomponent reaction employed for the preparation of dihydropyrimidine motif .Aplicaciones Científicas De Investigación

Herbicidal Activity

Research has highlighted the development of compounds with a triazolopyrimidinesulfonamide structure for herbicidal purposes. Studies demonstrate the synthesis of these compounds and their effectiveness against a broad spectrum of vegetation, indicating their potential utility in agricultural pest management. The work includes efforts to optimize these compounds for better herbicidal activity, showcasing the practical applications of such chemicals in crop protection (Ren et al., 2000; Shen De-long, 2005).

Antimicrobial Evaluation

Further investigations into the chemical structure of triazolopyrimidines and related sulfonamides have been conducted, with a focus on their antimicrobial properties. New derivatives have been synthesized and tested for their effectiveness against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Cancer Research

In the realm of cancer research, the modification and evaluation of triazolopyrimidinesulfonamide compounds have been explored for their potential anticancer effects. Studies aim to understand how these compounds can inhibit specific pathways related to cancer cell proliferation, offering insights into their application as anticancer agents. This includes the examination of their activity against various cancer cell lines and their potential mechanism of action, which is crucial for developing targeted cancer therapies (Wang et al., 2015).

Direcciones Futuras

The future directions in the research of triazolo[1,5-a]pyrimidine derivatives involve the design and synthesis of new derivatives with enhanced biological activities . For instance, a series of triazolo[1,5-a]pyrimidine indole derivatives have been synthesized and tested against various cancer cell lines . The most active compound, H12, exhibited significant antiproliferative activities and could be a valuable hit compound for the development of anticancer agents .

Mecanismo De Acción

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, inducing apoptosis within cells . This interaction results in the suppression of tumor cell growth, providing a selective manner for cancer treatment .

Biochemical Pathways

The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to the regulation of cell cycle-related and apoptosis-related proteins in cells .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins within cells . These effects contribute to the compound’s potential as an anticancer agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s synthesis can be influenced by conditions such as temperature and pH . Additionally, the compound’s efficacy can be affected by the cellular environment, including the presence of other signaling molecules and the state of the target cells . .

Propiedades

IUPAC Name |

5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZCMLMTHBGGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2784172.png)

![4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2784177.png)

![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)

![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate](/img/structure/B2784192.png)